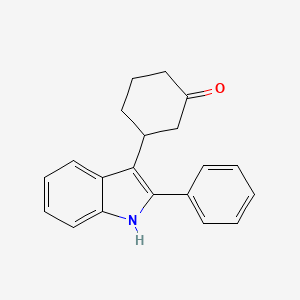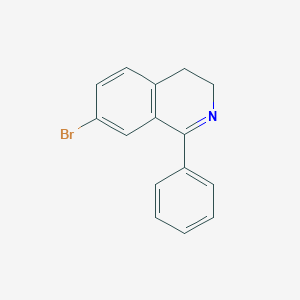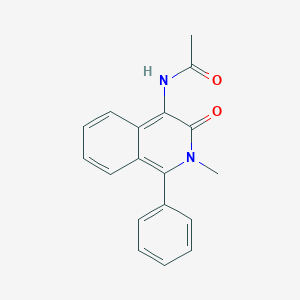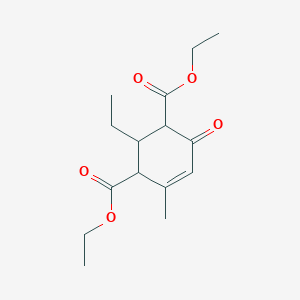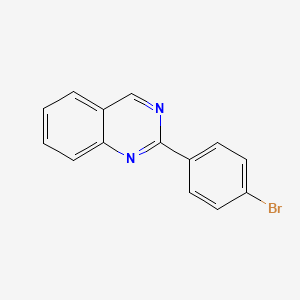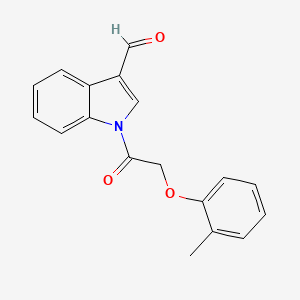![molecular formula C10H8BrClN2O B11839890 7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839890.png)
7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family. This compound is characterized by the presence of bromine, chlorine, and ethyl groups attached to the pyrido[1,2-a]pyrimidin-4-one core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the functionalization of the pyrido[1,2-a]pyrimidin-4-one core. One common method includes the bromination and chlorination of the core structure under controlled conditions. The reaction conditions often involve the use of bromine and chlorine sources in the presence of suitable catalysts and solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aryl Sulfonyl Hydrazides: Used for sulfenylation reactions.
Aryl Sulfonyl Chlorides: Used for chlorination reactions.
Sulfinic Acids and Sodium Sulfinates: Used for sulfenylation and selenylation reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with different functional groups, which can be used for further applications in pharmaceuticals and material sciences .
Applications De Recherche Scientifique
7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Pharmaceuticals: It exhibits potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Material Sciences: It is used in the development of new materials with specific properties.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor antagonism.
Mécanisme D'action
The mechanism of action of 7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor antagonist, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other derivatives of pyrido[1,2-a]pyrimidin-4-one, such as:
- 7-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl .
Uniqueness
The uniqueness of 7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H8BrClN2O |
|---|---|
Poids moléculaire |
287.54 g/mol |
Nom IUPAC |
7-bromo-9-chloro-2-ethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H8BrClN2O/c1-2-7-4-9(15)14-5-6(11)3-8(12)10(14)13-7/h3-5H,2H2,1H3 |
Clé InChI |
ODJXWBBHOJPBMU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=O)N2C=C(C=C(C2=N1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




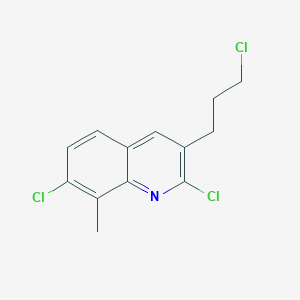
![6-Chloro-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11839820.png)

